3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)19(16,17)13-10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGTZNNYUCJDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or sulfonamides.
Scientific Research Applications
Drug Development
3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibiotic development. Studies have shown that modifications of thiophene derivatives can lead to compounds with enhanced antimicrobial activity .
Research indicates that compounds containing thiophene rings exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific compound has been analyzed for its effects on cellular pathways involved in inflammation and cancer cell proliferation. In vitro studies have demonstrated that derivatives of thiophene can inhibit specific enzymes related to cancer progression .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored properties for specific applications in materials science .
Case Studies
Mechanism of Action
The mechanism by which 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects on Phenyl-Modified Analogs
Notes:
- Electron-donating vs. In contrast, chlorine (4-Cl) withdraws electrons, reducing reactivity but improving solubility .
- Fluorine substitution: The fluorophenyl analog (C₁₈H₁₄FNO₄S₂) introduces a second aromatic ring, which may improve binding to hydrophobic pockets in biological targets while resisting oxidative metabolism .
Functional Group Modifications
Table 2: Derivatives with Additional Functional Groups
Key Observations :
- Ester vs. carboxylic acid : The methyl ester in ’s compound improves cell permeability compared to the carboxylic acid form, making it a prodrug candidate .
- Sulfur-containing groups : The methylthio and isopropylsulfonyl groups in ’s compound may enhance interactions with metal ions in enzyme active sites .
- Synthetic utility: Bromo and cyano substituents () facilitate further functionalization via cross-coupling reactions .
Purity and Characterization
Compounds such as 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid and its 3-chloro-4-methylphenyl analog are reported to have purities >90%, ensuring reliability in biological assays . This contrasts with intermediates like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, which are typically synthesized for further modification rather than direct application .
Biological Activity
3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, also known as a derivative of thiophene-2-carboxylic acid, belongs to the class of p-toluenesulfonamides. This compound exhibits significant biological activities, particularly in the realms of antioxidant and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a thiophene ring substituted with a sulfonamide group, which is responsible for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 281.35 g/mol |
| Chemical Formula | C₁₂H₁₁N₀₄S₂ |
| IUPAC Name | This compound |
| DrugBank ID | DB07770 |
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acid exhibit considerable antioxidant properties. For instance, a related compound showed an inhibition percentage of 62.0% in the ABTS assay, comparable to ascorbic acid (88.44%) . This suggests that compounds in this class can effectively scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | Inhibition (%) |
|---|---|
| 3-Amino thiophene-2-carboxamide (7a) | 62.0 |
| Ascorbic Acid | 88.44 |
| Hydroxy thiophene derivatives | 54.9 - 28.4 |
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various pathogenic bacteria. The studies indicated that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antibacterial Activity Against Pathogenic Bacteria
| Compound | E. coli (%) | P. aeruginosa (%) | S. aureus (%) | B. subtilis (%) |
|---|---|---|---|---|
| Amino thiophene derivatives (7b) | 40.0 | 86.9 | 83.3 | 82.6 |
| Hydroxy thiophene derivatives (3b) | 20.0 | 78.3 | 70.8 | - |
| Methyl thiophene derivatives (5b) | No activity | - | - | - |
The results show that the amino derivatives exhibit higher antibacterial activity compared to their hydroxy and methyl counterparts, likely due to structural variations that enhance hydrophilicity and interaction with bacterial membranes .
The biological activities of this compound can be attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes within the bacteria. The sulfonamide group is known for its role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
Case Studies
A notable study conducted on various thiophene derivatives highlighted the significant correlation between structural modifications and biological efficacy . The introduction of different substituents on the aromatic ring led to variations in both antioxidant and antibacterial activities, emphasizing the importance of chemical structure in determining biological function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sulfonylation of a thiophene-2-carboxylic acid precursor. Key steps include:
- Sulfonylation : Reacting 3-aminothiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
- Purity Challenges : Residual solvents or unreacted sulfonyl chloride can persist. Characterize intermediates via H/C NMR and HPLC (C18 column, acetonitrile/water gradient) to confirm purity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Analytical Strategy :
- NMR : The sulfonamide NH proton appears as a singlet near δ 10.5–11.0 ppm. The thiophene ring protons resonate as doublets (δ 6.8–7.5 ppm), while the methyl group on the phenyl ring appears as a singlet at δ 2.4 ppm .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H] at m/z 338.04 (calculated for CHNOS). Fragmentation peaks at m/z 155 (thiophene-carboxylic acid) and m/z 183 (4-methylbenzenesulfonyl group) confirm substituent positions .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility Profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation .
- Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC. The sulfonamide group is hydrolytically stable at pH 7–8 but degrades in strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the sulfonamide substituent influence bioactivity in enzyme inhibition assays?
- Structure-Activity Insights : The 4-methylphenylsulfonyl group enhances lipophilicity, improving membrane permeability. In vitro studies against cyclooxygenase-2 (COX-2) show IC values of 1.2–3.5 µM, attributed to hydrogen bonding between the sulfonamide and Arg120/His90 residues .
- Experimental Design : Use fluorescence polarization assays with purified COX-2 and arachidonic acid substrate. Include positive controls (e.g., celecoxib) and validate results with molecular docking (AutoDock Vina) .
Q. What metabolic pathways are involved in cytochrome P450-mediated oxidation of this compound?
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis reveals a primary metabolite (m/z 354.04) corresponding to thiophene-S-oxide formation via CYP3A4/2D6 oxidation. Confirm using deuterium isotope retention assays and synthetic sulfoxide standards .
- Reactive Intermediate Risks : The thiophene-S-oxide may form adducts with glutathione (detected via MRM transitions m/z 611 → 483). Assess cytotoxicity in HepG2 cells to evaluate potential hepatotoxicity .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- Pharmacokinetic Optimization :
- Bioavailability : Low oral bioavailability (<20%) in rodents due to first-pass metabolism. Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .
- Tissue Distribution : Conduct radiolabeled (C) studies in Sprague-Dawley rats. Highest accumulation occurs in liver and kidneys, with a plasma half-life of 2.3 hours .
- In Vivo Validation : Use xenograft models (e.g., HT-29 colorectal cancer) with daily oral dosing (50 mg/kg). Pair with PD biomarkers (e.g., serum VEGF levels) to correlate efficacy .
Data Contradictions and Resolution
Q. Conflicting reports on thiophene ring reactivity: How to reconcile electrophilic substitution vs. ring-opening pathways?
- Contextual Analysis : Electrophilic substitution (e.g., bromination) dominates in non-polar solvents (CHCl), yielding 5-bromo derivatives. In polar protic solvents (HO/EtOH), acid-catalyzed ring-opening occurs, forming dicarboxylic acids .
- Mitigation : Control solvent polarity and temperature (20–25°C) to favor substitution. Characterize products via H NMR (loss of thiophene protons) and IR (C=O stretch at 1700 cm) .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | CAS No. | Purity (%) | NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| 3-Aminothiophene-2-carboxylic acid | 40748-90-1 | 98 | 6.75 (d, J=5.2 Hz, 1H), 10.2 (s, 1H, NH) | 142.03 [M+H] |
| 4-Methylbenzenesulfonyl chloride | 98-59-9 | 99 | 2.4 (s, 3H, CH), 7.4–7.8 (m, 4H, Ar-H) | 190.98 [M–Cl] |
Table 2 : In Vitro Bioactivity Profile
| Target | Assay Type | IC (µM) | Reference |
|---|---|---|---|
| COX-2 | Fluorescence Polarization | 1.2 ± 0.3 | |
| EGFR | Kinase Inhibition | 8.5 ± 1.1 | |
| CYP3A4 | Microsomal Inhibition | 12.4 ± 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
